(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a 2,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method includes the use of asymmetric hydrogenation of the corresponding α,β-unsaturated ester, followed by hydrolysis to yield the amino acid. Another approach involves the use of chiral auxiliaries in the alkylation of glycine derivatives, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid: The enantiomer of the compound with potentially different biological activities.
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid: The racemic mixture containing both enantiomers.
3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid: A structural isomer with different substitution patterns on the aromatic ring.
Uniqueness
®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of the 2,5-dimethoxyphenyl group, which may confer distinct biological and chemical properties compared to its isomers and racemic mixtures.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
ITSCOEWJLBLPCK-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CC(=O)O)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.